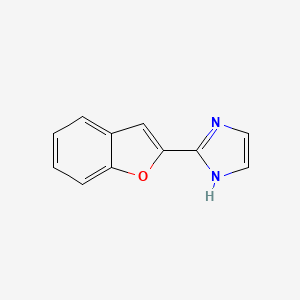
2-(1-Benzofuran-2-yl)-1H-Imidazol
Übersicht
Beschreibung
The compound “2-(1-benzofuran-2-yl)-1H-imidazole” is a heterocyclic compound that contains a benzofuran ring and an imidazole ring . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of indium (III) halides to catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, they can be involved in oxidative cyclization reactions, isomerization reactions, and ring-closing metathesis . They can also participate in reactions with calcium carbide and salicylaldehyde p-tosylhydrazones to provide methyl-substituted benzofuran rings .Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-(1-Benzofuran-2-yl)-1H-Imidazol, mit Fokus auf sechs einzigartige Felder:
Antibakterielle Mittel
This compound hat sich als vielversprechendes antibakterielles Mittel erwiesen. Forschungsergebnisse zeigen, dass Benzofuranderivate signifikante antibakterielle und antifungale Eigenschaften besitzen. Diese Verbindungen können das Wachstum verschiedener bakterieller Stämme, einschließlich Staphylococcus aureus und Escherichia coli, hemmen, was sie bei der Entwicklung neuer Antibiotika wertvoll macht .
Antitumoraktivität
Benzofuranderivate, einschließlich this compound, wurden auf ihre Antitumoraktivität untersucht. Diese Verbindungen können die Apoptose in Krebszellen induzieren und das Tumorwachstum hemmen. Ihre Fähigkeit, die Proliferation und Überlebenswege von Krebszellen zu stören, macht sie zu potenziellen Kandidaten für die Krebstherapie .
Antioxidative Eigenschaften
Die antioxidative Aktivität von Benzofuranderivaten ist gut dokumentiert. This compound kann freie Radikale abfangen und oxidativen Stress reduzieren, was zur Vorbeugung von Zellschäden und Alterung beiträgt. Diese Eigenschaft ist besonders nützlich bei der Entwicklung von Behandlungen für Krankheiten, die mit oxidativem Stress verbunden sind, wie z. B. neurodegenerative Erkrankungen .
Entzündungshemmende Wirkungen
Forschungsergebnisse haben gezeigt, dass Benzofuranderivate entzündungshemmende Eigenschaften aufweisen. This compound kann die Produktion von pro-inflammatorischen Zytokinen hemmen und Entzündungen reduzieren. Dies macht es zu einem potenziellen therapeutischen Mittel zur Behandlung von entzündlichen Erkrankungen wie Arthritis und entzündlicher Darmerkrankung .
Antivirene Anwendungen
Benzofuranverbindungen haben eine antivirale Aktivität gegen verschiedene Viren gezeigt. This compound wurde auf sein Potenzial zur Hemmung der Virusreplikation und zur Verhinderung der Ausbreitung von Infektionen untersucht. Diese Anwendung ist besonders relevant bei der Entwicklung von antiviralen Medikamenten für Krankheiten wie Hepatitis und Influenza .
Neuroprotektive Mittel
Die neuroprotektiven Wirkungen von Benzofuranderivaten sind von großem Interesse im Bereich der Neurowissenschaften. This compound kann Neuronen vor Schäden schützen, die durch oxidativen Stress und Entzündungen verursacht werden. Diese Eigenschaft ist wertvoll bei der Entwicklung von Behandlungen für neurodegenerative Erkrankungen wie Alzheimer und Parkinson .
Zukünftige Richtungen
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications. They are potential natural drug lead compounds. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Wirkmechanismus
Target of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . Benzofuran derivatives have also been found to be effective against S. aureus and E. coli .
Mode of Action
Benzofuran derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to exhibit antimicrobial activity, indicating their interaction with bacterial cells .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
A related compound, (−)-1-(benzofuran-2-yl)-2-propylaminopentane · hcl [(−)-bpap], has been studied in rats . It was found to be well-absorbed and penetrated the brain. Its elimination was fast, and an enterohepatic circulation was observed .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer effects .
Biochemische Analyse
Biochemical Properties
It is known that benzofuran derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative and the biological context .
Cellular Effects
Some benzofuran derivatives have been shown to exhibit significant effects on various types of cells and cellular processes . For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(1-benzofuran-2-yl)-1H-imidazole at different dosages in animal models have not been extensively studied. It is crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 2-(1-benzofuran-2-yl)-1H-imidazole are not well-characterized. It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-(1-benzofuran-2-yl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFQIUOSXHUWCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


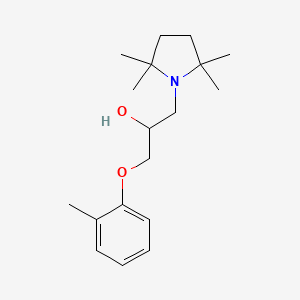
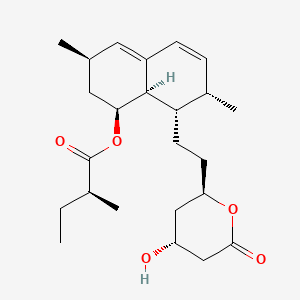
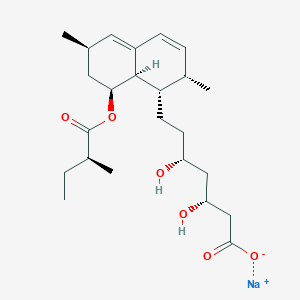


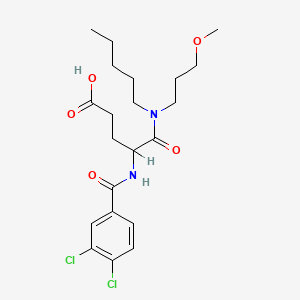
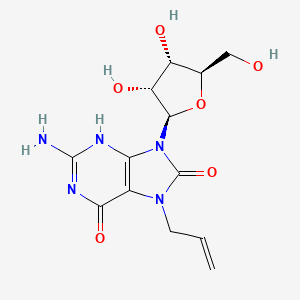
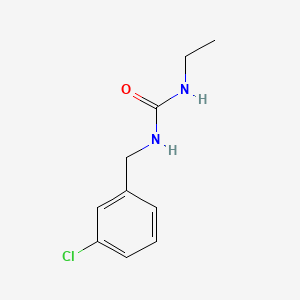
![N-[(4-methylcyclohexyl)carbonyl]-N-pyridin-4-yltryptophanamide](/img/structure/B1675260.png)
![(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-naphthalen-1-ylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[1-[[(2S)-1-amino-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]-3-hydroxy-6-methylheptanamide](/img/structure/B1675262.png)
![6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1675266.png)

![3-{[(4-Methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate](/img/structure/B1675268.png)

